![molecular formula C16H23BO3 B3060251 4-Butanoylphenylboronic acid, pinacol ester CAS No. 2096332-77-1](/img/structure/B3060251.png)
4-Butanoylphenylboronic acid, pinacol ester
Overview
Description
4-Butanoylphenylboronic acid, pinacol ester is a boronic acid derivative that is widely used in various scientific experiments due to its unique properties. It is also known as boronate ester .
Synthesis Analysis
The synthesis of boronic esters like 4-Butanoylphenylboronic acid, pinacol ester often involves metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .
Molecular Structure Analysis
The molecular formula of 4-Butanoylphenylboronic acid, pinacol ester is C16H23BO3. The planarity of the oxygen-boron-oxygen motif in the pinacol boronic ester group plays an important role in minimizing steric interactions .
Scientific Research Applications
ROS-Responsive Drug Delivery System for Periodontitis Treatment
Abstract: Periodontitis is an inflammatory disease affecting dental tissues due to interactions between the host immune system and dental plaque microbiota. Oxidative stress and inflammation play key roles in disease progression. PBAP-modified hyaluronic acid (HA) was used to create ROS-responsive nanoparticles encapsulating curcumin (HA@CUR NPs). These nanoparticles effectively release curcumin in response to ROS, enhance cellular uptake, and exhibit antimicrobial, anti-inflammatory, and anti-oxidative stress properties. This system holds promise for periodontitis treatment .
Sulfinamide Derivatives Synthesis
PBAP can react with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate to prepare sulfinamide derivatives. These compounds find applications in organic synthesis .
Catalytic Protodeboronation
While alkyl boronic esters are commonly functionalized via deboronation, protodeboronation remains less explored. PBAP-containing pinacol boronic esters serve as valuable building blocks in organic synthesis. Researchers have reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
Suzuki–Miyaura Coupling
PBAP-based boron reagents participate in Suzuki–Miyaura coupling reactions. This versatile coupling method allows for mild and functional group-tolerant conditions, making it a powerful tool in organic synthesis .
Mechanism of Action
Target of Action
4-Butanoylphenylboronic acid, pinacol ester, also known as a boronate ester, is primarily used in metal-catalyzed carbon-carbon (C-C) bond formation reactions . The primary targets of this compound are the organic groups involved in these reactions .
Mode of Action
The compound interacts with its targets through a process known as the Suzuki–Miyaura (SM) coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by 4-Butanoylphenylboronic acid, pinacol ester . This reaction leads to the formation of new C–C bonds, which are crucial for the synthesis of various organic compounds . The compound’s increased stability allows it to be used in SM couplings as replacements for unstable boronic acids .
Pharmacokinetics
It’s known that the compound’s stability can be influenced by ph, with the rate of reaction considerably accelerated at physiological ph . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability could be significantly affected by the pH of the environment.
Result of Action
The primary result of the action of 4-Butanoylphenylboronic acid, pinacol ester is the formation of new C–C bonds through the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various chemical and pharmaceutical applications .
Action Environment
The action, efficacy, and stability of 4-Butanoylphenylboronic acid, pinacol ester are influenced by several environmental factors. As mentioned earlier, pH plays a significant role, with the rate of reaction considerably accelerated at physiological pH . Therefore, the compound’s action and stability need to be carefully considered when used for pharmacological purposes .
Future Directions
The future directions of research on 4-Butanoylphenylboronic acid, pinacol ester could involve further exploration of its synthesis, chemical reactions, and applications in organic synthesis. The development of more efficient and versatile synthesis methods, as well as the investigation of new reactions and applications, could be potential areas of future research .
properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO3/c1-6-7-14(18)12-8-10-13(11-9-12)17-19-15(2,3)16(4,5)20-17/h8-11H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXACZLKHSCCLGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601153472 | |
Record name | 1-Butanone, 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601153472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butanoylphenylboronic acid, pinacol ester | |
CAS RN |
2096332-77-1 | |
Record name | 1-Butanone, 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096332-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butanone, 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601153472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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